2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-[4-(2-methylpropyl)phenyl]thiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-10(2)7-11-3-5-12(6-4-11)14-9-18-15(17)13(14)8-16/h3-6,9-10H,7,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJZQZQAJFCTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350054 | |
| Record name | 2-amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438218-65-6 | |
| Record name | 2-amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction or similar synthetic routes to ensure high yield and purity. This would include the use of industrial-grade solvents and reagents, as well as continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in an inert atmosphere at low temperatures.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: N-substituted thiophenes
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile serves as a crucial intermediate in the synthesis of more complex thiophene derivatives. Its ability to participate in various chemical reactions makes it valuable for developing new materials and compounds.
Biology
- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens. Studies have shown that derivatives of thiophene compounds exhibit significant inhibition against bacterial strains, suggesting that this compound may have similar properties .
- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, although further research is needed to elucidate its mechanism of action .
Medicine
- Drug Candidate : The compound is being explored as a potential drug candidate due to its ability to interact with biological targets. Its structural features allow for modifications that could enhance its therapeutic efficacy against diseases such as cancer and infections.
- Mechanism of Action : While the exact mechanism remains unclear, it is believed to interact with specific enzymes or receptors, potentially leading to changes in cellular processes .
Industry
- Organic Semiconductors : The compound is utilized in developing organic semiconductors and electronic materials due to its electronic properties derived from the thiophene structure. This application is particularly relevant in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Building block for synthesis | Essential for creating complex thiophene derivatives |
| Biology | Antimicrobial activity | Significant inhibition against bacterial strains |
| Medicine | Drug candidate | Potential anticancer properties; needs further validation |
| Industry | Organic semiconductors | Useful in OLEDs and photovoltaic materials |
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on HCT116 colorectal cancer cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell growth, suggesting potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
In another study focusing on thiophene derivatives, researchers found that certain modifications led to enhanced antimicrobial activity against Gram-positive bacteria. This highlights the potential of this compound as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The 4-position of the thiophene ring in this compound family is typically substituted with aryl or heteroaryl groups. Key analogs include:
- 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile (5d): Substituted with an electron-withdrawing chloro group.
- 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (5b): Features an electron-donating methoxy group.
- 2-Amino-4-(p-tolyl)thiophene-3-carbonitrile (5c): Contains a methyl group, enhancing lipophilicity.
- 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile (5d): Bromine substitution increases molecular weight and polarizability .
The 4-isobutylphenyl group in the target compound is bulkier and more hydrophobic than halogen- or methoxy-substituted analogs, which may impact intermolecular interactions and crystallinity.
Physicochemical Properties
Melting Points (MPs)
Substituents significantly influence melting points:
The higher MP of bromophenyl derivatives (190–191°C) suggests stronger van der Waals forces due to halogen size, while methoxy and methyl groups yield moderate MPs. The isobutyl group’s MP remains unreported but is expected to be lower than halogenated analogs due to reduced polarity.
Spectral Characteristics
Infrared (IR) Spectroscopy
- CN Stretch : Observed at ~2196–2205 cm⁻¹ across analogs, consistent with the nitrile group .
- NH₂ Stretch : Broad peaks at 3329–3474 cm⁻¹ confirm the primary amine .
NMR Spectroscopy
- ¹H NMR : The thiophene CH proton resonates at δ 6.39–6.56 ppm, with aryl protons appearing between δ 6.97–7.61 ppm depending on substituent electronic effects .
- ¹³C NMR : The nitrile carbon appears at ~116–117 ppm, while the thiophene C-3 carbon is near 166–167 ppm .
The isobutyl group’s protons (δ ~0.8–2.3 ppm for CH₃ and CH₂) and quaternary carbon (~30–35 ppm) would distinguish its NMR profile from smaller substituents.
Biological Activity
2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile is a thiophene derivative with the molecular formula C15H16N2S and a molecular weight of 256.37 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C15H16N2S
- Molecular Weight : 256.37 g/mol
- CAS Number : 438218-65-6
- Physical State : Solid at room temperature
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have shown a broad spectrum of activities, including:
- Anticancer Activity : Many thiophene derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Antimicrobial Properties : Some studies suggest that thiophene derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | MCF7 | 25.72 ± 3.95 | Induces apoptosis |
| Compound B | HCT116 | 7.4 | Growth inhibition |
| Compound C | PC3 | 12.19 ± 0.25 | Inhibits androgen receptor |
These results indicate that derivatives of 2-amino-thiophenes may effectively target cancer cells, potentially leading to new therapeutic agents.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related thiophene derivatives have shown effectiveness against various pathogens:
| Pathogen | MIC (mg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 0.015 | Highly effective |
| Escherichia coli | 0.050 | Moderate efficacy |
These findings support the hypothesis that this compound may possess similar antimicrobial activity.
Case Studies and Research Findings
- Study on Anticancer Properties :
- Mechanistic Insights :
- Comparative Analysis with Related Compounds :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
